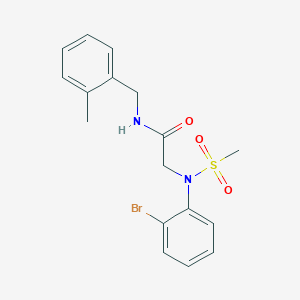
N-(sec-butyl)-2-chloro-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-chloro-4-nitrobenzamide, also known as NBNC, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
N-(sec-butyl)-2-chloro-4-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In biochemistry, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In environmental science, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been studied as a potential pollutant in water and soil.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-2-chloro-4-nitrobenzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. In cancer research, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. In bacterial infections, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-chloro-4-nitrobenzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In bacterial infections, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been shown to have antibacterial activity and inhibit bacterial cell growth. In biochemistry, N-(sec-butyl)-2-chloro-4-nitrobenzamide has been used as a tool to study protein-ligand interactions and enzyme inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-2-chloro-4-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has a high melting point, making it stable at high temperatures. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(sec-butyl)-2-chloro-4-nitrobenzamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for N-(sec-butyl)-2-chloro-4-nitrobenzamide research. One direction is to further investigate its potential applications in cancer research, particularly as a drug candidate for the treatment of various types of cancer. Another direction is to explore its potential applications in bacterial infections, particularly as a new class of antibiotics. Additionally, future research could focus on improving the solubility of N-(sec-butyl)-2-chloro-4-nitrobenzamide in water, which would make it more versatile for use in aqueous solutions. Finally, future research could explore the potential environmental impact of N-(sec-butyl)-2-chloro-4-nitrobenzamide and its potential as a pollutant in water and soil.
Méthodes De Synthèse
N-(sec-butyl)-2-chloro-4-nitrobenzamide can be synthesized by reacting 2-chloro-4-nitrobenzoic acid with sec-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction takes place at room temperature and yields N-(sec-butyl)-2-chloro-4-nitrobenzamide as a white solid with a melting point of 160-162°C.
Propriétés
IUPAC Name |
N-butan-2-yl-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-7(2)13-11(15)9-5-4-8(14(16)17)6-10(9)12/h4-7H,3H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBPEURLBWFBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(dibenzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5223808.png)
![1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5223814.png)
![10-benzyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5223820.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-hydrazino-2-oxoacetamide](/img/structure/B5223823.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5223831.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-iodobenzamide](/img/structure/B5223834.png)

![2-(4-fluorophenyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5223855.png)
![5-(dimethylamino)-1-[2-(dimethylamino)phenyl]-2,4-pentadien-1-one](/img/structure/B5223859.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(2-nitrophenyl)benzamide](/img/structure/B5223862.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5223872.png)
![ethyl 5-ethyl-2-{[4-(4-ethyl-1-piperazinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5223882.png)
![3-bromo-N-{4-[(4-tert-butylbenzoyl)amino]phenyl}benzamide](/img/structure/B5223887.png)